molecular formula C25H27N3O5 B608038 Iberdomide CAS No. 1323403-33-3

Iberdomide

货号 B608038
CAS 编号: 1323403-33-3
分子量: 449.5
InChI 键: IXZOHGPZAQLIBH-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iberdomide is an experimental thalidomide analog that works as a cereblon E3 ligase modulator . It has a higher binding affinity than lenalidomide or pomalidomide . It is being developed by Bristol Myers Squibb for various cancers and was also tested in people with lupus .


Synthesis Analysis

Immunomodulatory medications like thalidomide and its analogs prevent the production of some proinflammatory cytokines linked to cancer . A new series of thalidomide analogs were designed and synthesized to develop potential antitumor immunomodulatory agents .


Molecular Structure Analysis

Iberdomide has a molecular formula of C25H27N3O5 . Its average mass is 449.499 Da and its monoisotopic mass is 449.195068 Da .


Chemical Reactions Analysis

Coadministration of iberdomide with itraconazole increased iberdomide peak plasma concentration (Cmax) 17% and area under the concentration curve (AUC) approximately 2.4-fold relative to administration of iberdomide alone . The Cmax and AUC of iberdomide were reduced by approximately 70% and 82%, respectively, when iberdomide was administered with rifampin compared with iberdomide administered alone .


Physical And Chemical Properties Analysis

Iberdomide has a molecular formula of C25H27N3O5 . Its molar mass is 449.507 g·mol−1 .

科学研究应用

Systemic Lupus Erythematosus (SLE)

  • Application : Iberdomide is being evaluated for the treatment of systemic lupus erythematosus (SLE), an autoimmune disease .
  • Methods : In a phase 2 trial, patients were randomly assigned to receive oral iberdomide (at a dose of 0.45, 0.30, or 0.15 mg) or placebo once daily for 24 weeks, in addition to standard medications .
  • Results : At week 24, the percentages of patients with an SLE Responder Index (SRI-4) response were 54% in the iberdomide 0.45-mg group, 40% in the iberdomide 0.30-mg group, 48% in the iberdomide 0.15-mg group, and 35% in the placebo group .

Lymphoma

  • Application : Iberdomide is being evaluated as a therapy for patients with relapsed or refractory lymphomas .
  • Methods : In a phase 1/2 open-label study, patients with relapsed or refractory lymphomas and ≥ 2 prior lines of treatment were given escalating doses of Iberdomide alone or in combination with an anti-CD20 monoclonal antibody .
  • Results : The study is ongoing, but early results show that Iberdomide has demonstrated apoptotic activity in diffuse large B-cell lymphoma (DLBCL) cell lines independent of cell of origin (COO) .

Myeloma

  • Application : Iberdomide is being evaluated as a treatment for heavily refractory myeloma .
  • Methods : This is a phase Ib/IIa, open-label, multicenter, dose-escalation study .
  • Results : The study is ongoing, but early results show that Iberdomide has demonstrated "enhanced tumoricidal and immune stimulatory effects in preclinical studies" .

Multiple Myeloma

  • Application : Iberdomide is being evaluated as a treatment for multiple myeloma, a type of blood cancer .
  • Methods : This is a phase Ib/IIa, open-label, multicenter, dose-escalation study .
  • Results : The study is ongoing, but early results show that Iberdomide has demonstrated "enhanced tumoricidal and immune stimulatory effects in preclinical studies" .

未来方向

The therapeutic class that has gained the most significant traction in recent months is BCMA-directed bispecific antibodies . In the wake of recent FDA approval of the BCMA-directed bispecific antibody teclistamab, other agents may soon follow .

属性

IUPAC Name

(3S)-3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZOHGPZAQLIBH-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iberdomide

CAS RN

1323403-33-3
Record name Iberdomide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323403333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iberdomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12101
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IBERDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V66F27X44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。